molecular formula C12H16N2OS B5799462 3-methyl-N-(phenylcarbamothioyl)butanamide

3-methyl-N-(phenylcarbamothioyl)butanamide

Cat. No.: B5799462
M. Wt: 236.34 g/mol
InChI Key: CXHQGLQUDWQZBH-UHFFFAOYSA-N
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Description

3-methyl-N-(phenylcarbamothioyl)butanamide is an organic compound with the molecular formula C12H16N2OS. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a phenylcarbamothioyl group attached to a butanamide backbone. The compound’s unique properties make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(phenylcarbamothioyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(phenylcarbamothioyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The phenylcarbamothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-methyl-N-(phenylcarbamothioyl)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(phenylcarbamothioyl)butanamide involves its interaction with specific molecular targets. The phenylcarbamothioyl group can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect cellular pathways by modulating the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(phenylcarbamothioyl)butanamide
  • 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide
  • 3-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}butanamide

Uniqueness

This compound is unique due to its specific structure, which includes a phenylcarbamothioyl group attached to a butanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

IUPAC Name

3-methyl-N-(phenylcarbamothioyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)8-11(15)14-12(16)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHQGLQUDWQZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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